molecular formula C13H20O3 B11949012 Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate CAS No. 81842-29-7

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate

Cat. No.: B11949012
CAS No.: 81842-29-7
M. Wt: 224.30 g/mol
InChI Key: UDVXXKZTSBGMEF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is a specialized ester compound featuring a pentanoate backbone substituted with a 4-oxocyclohex-2-en-1-yl group. This structure combines an ethyl ester moiety with a cyclic ketone-containing cyclohexene ring, imparting unique chemical and physical properties. The compound is primarily synthesized via the Kulinkovich cyclopropanation reaction, as demonstrated in the preparation of intermediates for bioactive molecules targeting calcium signaling pathways (e.g., RyR2 and SERCA2a modulators) .

Properties

CAS No.

81842-29-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate

InChI

InChI=1S/C13H20O3/c1-2-16-13(15)6-4-3-5-11-7-9-12(14)10-8-11/h7,9,11H,2-6,8,10H2,1H3

InChI Key

UDVXXKZTSBGMEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CCC(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 5-iodopentanoate with 4-oxocyclohex-2-en-1-yl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts and solvents that are easily recyclable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is utilized in numerous scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 5-Substituted Pentanoates

Compound Name Substituent Key Functional Groups Molecular Formula Reference ID
Ethyl pentanoate None (straight-chain) Ester C₇H₁₄O₂
This compound 4-Oxocyclohex-2-enyl Ester, cyclic ketone, alkene C₁₃H₂₀O₃
Ethyl 5-(3-oxocyclobutyl)pentanoate 3-Oxocyclobutyl Ester, cyclic ketone C₁₁H₁₈O₃
Ethyl 5-(3-thienyl)pentanoate 3-Thienyl Ester, sulfur-containing heterocycle C₁₁H₁₆O₂S
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate 5-Bromoindole Ester, bromine, indole ring C₁₅H₁₈BrNO₂

Key Observations :

  • The 4-oxocyclohex-2-enyl group introduces a conjugated enone system, enhancing reactivity in cycloaddition or nucleophilic addition reactions compared to non-cyclic esters .
  • Sulfur-containing derivatives (e.g., 3-thienyl) exhibit distinct electronic properties due to sulfur’s electronegativity, influencing solubility and interaction with biological targets .
  • Halogenated derivatives (e.g., bromoindole) are often used in drug discovery for their bioactivity and stability .

Key Observations :

  • The target compound requires multi-step synthesis involving cyclopropanation, contrasting with straight-chain esters (e.g., ethyl pentanoate), which are simpler to produce .
  • Heterocyclic substituents (e.g., indole, thienyl) often necessitate specialized coupling reactions or protective group strategies .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name Boiling Point (°C) log P (Predicted) Polarity Key Applications Reference ID
Ethyl pentanoate ~145 2.03 Low Aroma compound (fruity notes)
This compound N/A ~1.5 (estimated) Moderate Pharmaceutical intermediate
Ethyl 5-(3-thienyl)pentanoate N/A 2.8 Moderate Material science, catalysis
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate N/A 3.1 High Antimicrobial agents

Key Observations :

  • Ethyl pentanoate is highly volatile and contributes to aroma in beverages due to its low molecular weight and hydrophobicity .
  • The cyclohexenone substituent in the target compound likely reduces volatility and increases polarity compared to ethyl pentanoate, making it less suitable for flavor applications but more relevant in synthetic chemistry .
  • Brominated derivatives exhibit higher log P values, enhancing membrane permeability in bioactive molecules .

Biological Activity

Ethyl 5-(4-oxocyclohex-2-en-1-yl)pentanoate is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ester functional group and a cyclohexene moiety with a ketone. Its structure can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

The presence of the oxo group enhances its reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. The compound can be synthesized through various methods, including direct esterification and cyclization reactions.

Research indicates that this compound exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The following are key mechanisms through which this compound exerts its effects:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : this compound modulates inflammatory pathways, potentially reducing the severity of inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study 1Antioxidant propertiesDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2Anti-inflammatory effectsShowed decreased levels of pro-inflammatory cytokines in animal models.
Study 3Antimicrobial activityExhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

Synthesis and Characterization

The synthesis of this compound can be achieved through multiple synthetic routes, often involving the reaction of suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies have highlighted the pharmacokinetics and pharmacodynamics of this compound. For instance, animal models treated with this compound displayed improved recovery from induced oxidative stress compared to control groups. These findings suggest a promising therapeutic potential for conditions associated with oxidative damage.

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